![molecular formula C18H19N5OS B2943012 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448028-69-0](/img/structure/B2943012.png)
2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzylthio group might undergo oxidation reactions, and the acetamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an acetamide group could increase its solubility in polar solvents .Scientific Research Applications
Insecticidal Properties
- Synthesis and Insecticidal Assessment : A study investigated the synthesis of various heterocycles, including derivatives similar to 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Medical Research
- Antimicrobial Activity : Research into derivatives of this compound has shown antimicrobial action, with studies comparing their effectiveness against conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022).
- Antitumor Agents : A study focused on synthesizing analogues as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing some derivatives to be potent inhibitors for tumor cell growth in culture (Gangjee et al., 2007).
Antioxidant and Corrosion Inhibition
- Antioxidants for Oil : Some derivatives of 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide were studied as antioxidants for base stock oil, showing promise in inhibiting oxidation (Basta et al., 2017).
- Corrosion Inhibitors : Research into derivatives of this compound has also been conducted in the context of corrosion science, where they were found to be effective in preventing corrosion in certain mediums (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(14-25-13-15-5-2-1-3-6-15)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h1-8,10,12H,9,11,13-14H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQQAJRCUYBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide |
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